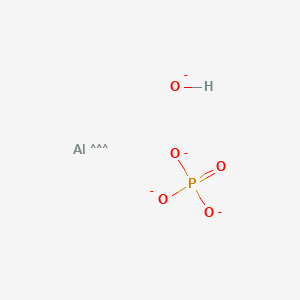

Aluminum hydroxide phosphate

Description

Structure

2D Structure

Properties

CAS No. |

66578-77-6 |

|---|---|

Molecular Formula |

AlHO5P-4 |

Molecular Weight |

138.96 g/mol |

InChI |

InChI=1S/Al.H3O4P.H2O/c;1-5(2,3)4;/h;(H3,1,2,3,4);1H2/p-4 |

InChI Key |

ZHCXFLVDHRUYCX-UHFFFAOYSA-J |

Canonical SMILES |

[OH-].[O-]P(=O)([O-])[O-].[Al] |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Amorphous Aluminum Hydroxyphosphate Sulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amorphous aluminum hydroxyphosphate sulfate (B86663) (AAHS) is a critical component in the formulation of numerous modern vaccines, serving as a potent adjuvant to enhance the immunogenicity of antigens.[1][] Its amorphous nature and specific physicochemical characteristics are key to its function, influencing antigen adsorption, stability, and the nature of the resulting immune response. This technical guide provides a comprehensive overview of the core physicochemical properties of AAHS, detailed experimental protocols for its characterization, and an exploration of its mechanism of action.

Physicochemical Properties

The efficacy of AAHS as a vaccine adjuvant is intrinsically linked to its material properties. Key parameters such as particle size, surface charge, surface area, and thermal stability dictate its interaction with antigens and the host immune system.

Table 1: Summary of Quantitative Physicochemical Properties of Amorphous Aluminum Hydroxyphosphate Sulfate

| Property | Typical Value/Range | Significance in Vaccine Formulation |

| Morphology | Aggregates of platy or spherical primary nanoparticles.[1] | Influences surface area and interaction with immune cells. |

| Particle Size (Aggregate) | 1 - 10 µm | Affects antigen depot formation and uptake by antigen-presenting cells (APCs).[3] |

| Primary Particle Size | ~50 nm | The fundamental building blocks of the larger aggregates.[4] |

| Point of Zero Charge (PZC) | ~7.0[1] | Determines the surface charge at physiological pH, impacting antigen binding.[1] |

| Zeta Potential (at pH 6-7) | +7.85 to +7.94 mV[] | A measure of the magnitude of the electrostatic charge, which influences colloidal stability and antigen interaction. |

| Surface Area | High (specific values not consistently reported in literature) | Provides a large surface for antigen adsorption.[5] |

| Crystallinity | Amorphous[3][4] | The lack of a defined crystal structure contributes to a higher surface area and reactivity compared to crystalline counterparts. |

| Thermal Stability | Stable under typical storage conditions; decomposition profile determined by TGA. | Ensures the integrity of the adjuvant during manufacturing and storage. |

Experimental Protocols

Accurate and reproducible characterization of AAHS is paramount for quality control and the development of effective vaccine formulations. The following are detailed methodologies for key analytical techniques.

Synthesis of Amorphous Aluminum Hydroxyphosphate Sulfate

The synthesis of AAHS typically involves a controlled precipitation reaction.

Workflow for AAHS Synthesis

Caption: Workflow for the synthesis of AAHS.

Methodology:

-

Prepare solutions of an aluminum salt (e.g., potassium aluminum sulfate) and a phosphate source.

-

In a reaction vessel with controlled stirring and pH monitoring, co-mix the aluminum salt and phosphate solutions at a constant ratio.

-

Maintain a constant pH during the reaction through the controlled addition of a base, such as sodium hydroxide. The use of an excess of the phosphate solution can also act as a buffer.[6][7]

-

The resulting precipitate is amorphous aluminum hydroxyphosphate.

-

Wash the precipitate multiple times with purified water or a suitable buffer to remove residual salts. This can be achieved through centrifugation and resuspension or diafiltration.

-

Resuspend the final product in a suitable buffer for storage and formulation.

Particle Size and Zeta Potential Analysis

Dynamic Light Scattering (DLS) is a primary technique for determining the particle size distribution and zeta potential of AAHS in suspension.

Experimental Workflow for DLS and Zeta Potential Analysis

Caption: Workflow for DLS and Zeta Potential Analysis.

Methodology:

-

Sample Preparation: Disperse the AAHS sample in a suitable filtered buffer (e.g., 10 mM NaCl) to an appropriate concentration. Sonication may be used to break up loose agglomerates.

-

Instrumentation: Utilize a DLS instrument such as a Malvern Zetasizer.

-

Particle Size Measurement:

-

Equilibrate the sample to a controlled temperature (e.g., 25°C).

-

Perform measurements at a scattering angle of 173°.

-

Acquire data and analyze using the instrument's software to obtain the z-average particle size and polydispersity index (PDI).

-

-

Zeta Potential Measurement:

-

Use an appropriate folded capillary cell.

-

Apply an electric field and measure the electrophoretic mobility of the particles.

-

The instrument software calculates the zeta potential from the electrophoretic mobility using the Henry equation.

-

Structural and Morphological Characterization

X-Ray Diffraction (XRD): XRD is used to confirm the amorphous nature of AAHS.

Methodology:

-

Lyophilize the AAHS suspension to obtain a dry powder.

-

Mount the powder on a sample holder.

-

Analyze the sample using an X-ray diffractometer over a 2θ range of, for example, 5° to 70°.

-

An amorphous material will produce a broad, diffuse halo in the diffractogram, lacking the sharp peaks characteristic of crystalline materials.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): These techniques provide high-resolution images of the morphology and primary particle structure of AAHS.

Methodology:

-

SEM Sample Preparation:

-

Mount a small amount of the lyophilized AAHS powder onto an SEM stub using conductive adhesive.

-

Sputter-coat the sample with a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.

-

-

TEM Sample Preparation:

-

Dilute the AAHS suspension in a suitable solvent (e.g., water).

-

Apply a drop of the diluted suspension onto a TEM grid (e.g., carbon-coated copper grid).

-

Allow the solvent to evaporate completely. Negative staining (e.g., with uranyl acetate) can be used to enhance contrast.

-

-

Imaging: Acquire images at various magnifications to observe the overall morphology of the aggregates (SEM) and the size and shape of the primary nanoparticles (TEM).

Surface Area and Porosity Analysis

Brunauer-Emmett-Teller (BET) analysis is the standard method for determining the specific surface area of a material.

Methodology:

-

Degassing: Degas a known mass of the lyophilized AAHS sample under vacuum or a flow of inert gas at an elevated temperature to remove adsorbed contaminants. The degassing temperature should be chosen carefully to avoid altering the material's structure.

-

Analysis: Cool the sample to cryogenic temperature (liquid nitrogen, 77 K) and introduce a known amount of an adsorbate gas (typically nitrogen).

-

Isotherm Generation: Measure the amount of gas adsorbed at various relative pressures to generate an adsorption-desorption isotherm.

-

Calculation: Apply the BET theory to the linear portion of the adsorption isotherm to calculate the specific surface area.

Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to assess the thermal stability of AAHS.

Methodology:

-

Sample Preparation: Place a small, accurately weighed amount of lyophilized AAHS into an aluminum pan.

-

TGA Analysis:

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

-

Record the mass loss as a function of temperature to identify decomposition and dehydration events.

-

-

DSC Analysis:

-

Heat the sample at a constant rate under a controlled atmosphere.

-

Measure the heat flow to or from the sample relative to a reference. This can reveal phase transitions, such as glass transitions or crystallization events, although for a stable amorphous material, significant transitions may not be observed before decomposition.

-

Mechanism of Action

The adjuvant activity of AAHS is multifactorial, involving both the physical properties of the adjuvant and its interaction with the innate immune system. A key pathway implicated in the action of aluminum adjuvants is the activation of the NLRP3 inflammasome.

NLRP3 Inflammasome Activation Pathway by Aluminum Adjuvants

Caption: NLRP3 inflammasome activation by aluminum adjuvants.

Description of the Pathway:

-

Depot Effect: Following injection, the AAHS-antigen complex forms a depot at the injection site, leading to the slow release of the antigen and prolonged exposure to the immune system.

-

Uptake by APCs: The particulate nature of AAHS promotes its uptake by antigen-presenting cells (APCs), such as macrophages and dendritic cells, through phagocytosis.[8]

-

NLRP3 Inflammasome Activation: Within the APC, the AAHS particles can lead to the rupture of the phagolysosome. This releases lysosomal contents, such as cathepsin B, into the cytoplasm.[9][10]

-

Caspase-1 Activation: The release of these danger signals activates the NLRP3 inflammasome complex, which in turn activates caspase-1.[9]

-

Cytokine Secretion: Activated caspase-1 cleaves the pro-forms of interleukin-1β (pro-IL-1β) and interleukin-18 (pro-IL-18) into their active, secreted forms.[9][11]

-

Inflammatory Response: The release of IL-1β and IL-18 induces a local inflammatory response, leading to the recruitment of other immune cells to the site of injection.

-

Enhanced Adaptive Immunity: This cascade of events ultimately leads to a more robust activation of the adaptive immune system, including enhanced T-cell and B-cell responses, resulting in higher antibody titers and a more effective and durable immune memory.

Conclusion

The physicochemical properties of amorphous aluminum hydroxyphosphate sulfate are intricately linked to its function as a vaccine adjuvant. A thorough understanding and precise characterization of these properties are essential for the rational design, development, and quality control of effective and safe vaccines. The methodologies and data presented in this guide provide a framework for researchers and drug development professionals working with this critical vaccine component.

References

- 1. mdpi.com [mdpi.com]

- 3. Physicochemical properties and adsorption state of aluminum adjuvants with different processes in vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Basic Properties and Development Status of Aluminum Adjuvants Used for Vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. KR102032002B1 - Method for preparation of aluminum hydroxyphosphate adjuvant - Google Patents [patents.google.com]

- 7. ES2729111T3 - Method for the preparation of aluminum hydroxyphosphate adjuvant - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Role of NLRP3 inflammasome in nanoparticle adjuvant-mediated immune response - Biomaterials Science (RSC Publishing) DOI:10.1039/D4BM00439F [pubs.rsc.org]

The Differential Role of Aluminum Hydroxide and Aluminum Phosphate in Th1 vs. Th2 Immune Responses: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aluminum-containing adjuvants, specifically aluminum hydroxide (B78521) (Al(OH)₃) and aluminum phosphate (B84403) (AlPO₄), are the most widely used adjuvants in human vaccines. While both are known to generally elicit a T-helper 2 (Th2)-biased immune response, crucial for robust antibody production, they possess distinct physicochemical properties that lead to different interactions with the immune system. This guide provides an in-depth technical analysis of the mechanisms through which aluminum hydroxide and aluminum phosphate differentially modulate the Th1/Th2 balance. Understanding these differences is critical for the rational design and development of effective and safe vaccines. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of the underlying immunological pathways.

Introduction: The Th1/Th2 Paradigm and Aluminum Adjuvants

The adaptive immune response is broadly categorized into two types of T-helper (Th) cell responses. The Th1 response is characterized by the production of pro-inflammatory cytokines such as interferon-gamma (IFN-γ), leading to cell-mediated immunity, which is essential for clearing intracellular pathogens. Conversely, the Th2 response is defined by the secretion of cytokines like interleukin-4 (IL-4), IL-5, and IL-13, which orchestrates humoral immunity through the production of antibodies, crucial for combating extracellular pathogens.

Aluminum adjuvants have a long history of safely and effectively enhancing immune responses, primarily by promoting a Th2-dominant phenotype.[1][2] This is achieved through a multi-faceted mechanism that begins at the injection site and culminates in the activation and differentiation of antigen-specific lymphocytes. While both aluminum hydroxide and aluminum phosphate drive a Th2 response, their distinct surface charges and interactions with host molecules result in nuanced differences in the innate and subsequent adaptive immune responses.

Mechanism of Action: A Comparative Overview

The adjuvant effect of aluminum salts is not merely a passive "depot effect" but an active process of immune stimulation.[2][3] The key mechanisms include:

-

Antigen Adsorption and Presentation: Aluminum adjuvants form particles that are readily taken up by antigen-presenting cells (APCs) like dendritic cells (DCs) and macrophages.[3][4] This particulate nature enhances phagocytosis and subsequent antigen processing.[4]

-

Innate Immune Cell Recruitment: Intramuscular injection of aluminum adjuvants creates a local inflammatory environment, attracting innate immune cells to the site.[5]

-

NLRP3 Inflammasome Activation: A critical step is the activation of the NOD-like receptor family, pyrin domain containing 3 (NLRP3) inflammasome within APCs.[6] This activation is triggered by the release of danger-associated molecular patterns (DAMPs), such as uric acid, from cells damaged at the injection site.[4]

-

Cytokine Secretion: The activated inflammasome leads to the cleavage and secretion of the pro-inflammatory cytokines IL-1β and IL-18, which are pivotal in directing the differentiation of naive CD4+ T cells towards a Th2 phenotype.[3][6]

The primary distinction between aluminum hydroxide and aluminum phosphate lies in their physicochemical properties, which cascades into different biological outcomes.

Diagram: Generalized Signaling Pathway of Aluminum Adjuvants

References

- 1. A Comparative Study of the Effects of Al(OH)3 and AlPO4 Adjuvants on the Production of Neutralizing Antibodies (NAbs) against Bovine parainfluenza Virus Type 3 (BPIV3) in Guinea Pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aluminum hydroxide nanoparticle adjuvants can reduce the inflammatory response more efficiently in a mouse model of allergic asthma than traditional aluminum hydroxide adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Common Vaccine Adjuvant Aluminum Hydroxide Up-Regulates Accessory Properties of Human Monocytes via an Interleukin-4-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 6. benchchem.com [benchchem.com]

Synthesis and characterization of aluminum hydroxide phosphate nanoparticles.

An In-Depth Technical Guide to the Synthesis and Characterization of Aluminum Hydroxide (B78521) Phosphate (B84403) Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum compounds, specifically aluminum hydroxide and aluminum phosphate, have a long-standing history of use as adjuvants in human vaccines, enhancing the immune response to antigens.[1] The transition from microscale to nanoscale aluminum adjuvants has opened new avenues for improving vaccine efficacy, as nanoparticles exhibit a higher surface-area-to-volume ratio, which can lead to increased antigen adsorption and improved interaction with immune cells.[2][3] Aluminum hydroxide phosphate nanoparticles, a hybrid or composite formulation, are of particular interest for their potential to combine the adjuvant properties of both aluminum hydroxide and aluminum phosphate. Their efficacy is intrinsically linked to their physicochemical properties, such as particle size, crystallinity, surface charge, and morphology.[4][5]

This technical guide provides a comprehensive overview of the synthesis and characterization of aluminum hydroxide and phosphate nanoparticles. It includes detailed experimental protocols for common synthesis and characterization techniques, presents quantitative data in a structured format, and visualizes key workflows and immunological pathways.

Synthesis of Aluminum Hydroxide and Phosphate Nanoparticles

The synthesis of aluminum-based nanoparticles can be achieved through several methods, including precipitation, sol-gel, and hydrothermal synthesis.[6] The choice of method significantly influences the final physicochemical properties of the nanoparticles.[6]

1. Co-Precipitation Method

Co-precipitation is a widely used, robust, and scalable method for producing aluminum hydroxide and aluminum phosphate nanoparticles.[7][8] It involves the controlled precipitation of insoluble aluminum salts from aqueous solutions.

Experimental Protocol: Co-Precipitation of Aluminum Hydroxide Nanoparticles

This protocol is adapted from methodologies described for preparing amorphous and crystalline aluminum hydroxide nanoparticles.[7]

-

Reagent Preparation:

-

Prepare a 0.06 N solution of aluminum chloride (AlCl₃).

-

Prepare a 0.12 N solution of sodium hydroxide (NaOH) for amorphous nanoparticles or a 0.18 N solution for crystalline nanoparticles.[7]

-

-

Precipitation:

-

Place the AlCl₃ solution in a beaker on a magnetic stirrer.

-

While stirring continuously, add the NaOH solution dropwise to the AlCl₃ solution. A cloudy white precipitate will form, indicating the synthesis of Al(OH)₃.[7]

-

-

Washing and Purification:

-

Centrifuge the resulting suspension to pellet the nanoparticles.

-

Discard the supernatant and wash the pellet thoroughly with deionized water. Repeat this washing step at least three times to remove residual ions.[7]

-

-

Resuspension:

-

Resuspend the final pellet in a suitable buffer, such as a phosphate buffer, or deionized water to the desired concentration.[7]

-

Experimental Protocol: Co-Precipitation of Aluminum Phosphate Nanoparticles

This protocol is based on a method for preparing aluminum phosphate nanoparticles for vaccine adjuvant applications.[8][9]

-

Reagent Preparation:

-

Prepare a solution of 0.164 M aluminum chloride (AlCl₃·6H₂O) and 0.164 M sodium acetate (B1210297) (CH₃COONa·3H₂O) in deionized water.[8]

-

Prepare a 0.144 M solution of disodium (B8443419) phosphate (Na₂HPO₄·7H₂O) in deionized water.[8]

-

-

Precipitation:

-

Place the disodium phosphate solution in a beaker on a magnetic stirrer.

-

While stirring at a low speed (e.g., 40-60 rpm), add the aluminum chloride/sodium acetate solution dropwise into the disodium phosphate solution at room temperature.[8] A white precipitate of aluminum phosphate will form.

-

-

Washing and Purification:

-

Separate the precipitate from the solution by centrifugation.

-

Wash the nanoparticles multiple times with deionized water, using centrifugation to separate the particles after each wash.[9]

-

-

Drying (Optional):

-

The purified nanoparticle suspension can be used directly, or the nanoparticles can be dried (e.g., in an oven or lyophilized) to obtain a powder.[9]

-

Caption: Workflow for nanoparticle synthesis via co-precipitation.

2. Other Synthesis Methods

-

Sol-Gel Method: This technique involves the hydrolysis and condensation of metal alkoxide or metal salt precursors to form a colloidal suspension (sol) that subsequently transforms into a solid three-dimensional network (gel).[10][11] The sol-gel process offers excellent control over nanoparticle purity and homogeneity.[6][10]

-

Hydrothermal Synthesis: This method involves crystallization of substances from high-temperature aqueous solutions at high vapor pressures in an autoclave.[6][12] It can produce highly crystalline and morphologically controlled nanoparticles.[6]

Characterization of this compound Nanoparticles

A thorough characterization is crucial to ensure the quality, consistency, and efficacy of the nanoparticles.[13]

Caption: A typical workflow for physicochemical characterization.[13]

Particle Size and Distribution by Dynamic Light Scattering (DLS)

DLS measures the hydrodynamic diameter of nanoparticles in suspension by analyzing fluctuations in scattered light intensity caused by Brownian motion.[14]

Experimental Protocol: DLS

-

Sample Preparation: Disperse a small amount of the nanoparticle sample in a suitable solvent (e.g., deionized water or 10 mM NaCl). The concentration should be optimized to achieve a count rate between 100 and 1000 kcps.[14]

-

Filtration: Filter the solvent and the final nanoparticle suspension through a 0.22 µm or 0.45 µm syringe filter to remove large aggregates.[14]

-

Instrument Setup: Allow the DLS instrument's laser to warm up for at least 15-30 minutes.[13]

-

Measurement: Rinse a clean cuvette with the filtered solvent before adding the sample. Place the cuvette in the instrument, allow it to equilibrate to the measurement temperature (e.g., 25°C), and perform the measurement.[14]

-

Data Analysis: The instrument software calculates the Z-average diameter and the Polydispersity Index (PDI). Perform at least three measurements per sample for statistical validity.[14]

Surface Charge by Zeta Potential Measurement

Zeta potential is a measure of the magnitude of the electrostatic charge at the particle surface and is a key indicator of colloidal stability.[14]

Experimental Protocol: Zeta Potential

-

Sample Preparation: Disperse the nanoparticles in a low ionic strength medium (e.g., 10 mM NaCl). The pH and composition of the medium must be reported as they significantly influence the zeta potential.[14]

-

Instrument Setup: Input the solvent parameters (viscosity, dielectric constant) into the software. The Smoluchowski model is typically used for aqueous solutions.[14]

-

Measurement: Rinse the capillary cell with the filtered dispersion medium. Carefully inject the sample into the cell, avoiding air bubbles, and place it in the instrument.[14]

-

Data Analysis: The instrument measures the electrophoretic mobility and calculates the zeta potential. Perform at least three measurements per sample.[14]

Morphology and Structure by Electron Microscopy (TEM & SEM)

Transmission Electron Microscopy (TEM) provides high-resolution images of the internal structure, size, and shape of nanoparticles, while Scanning Electron Microscopy (SEM) reveals surface topography and morphology.[5][15]

Experimental Protocol: TEM

-

Sample Preparation: Prepare a dilute suspension of the nanoparticles in a volatile solvent (e.g., ethanol). Sonicate briefly to disperse agglomerates.[14]

-

Grid Preparation: Place a single drop of the suspension onto a carbon-coated copper grid and allow the solvent to evaporate completely in a dust-free environment.[14]

-

Imaging: Load the grid into the TEM. Adjust the electron beam, magnification, and focus to obtain high-resolution images.[14]

Experimental Protocol: SEM

-

Sample Preparation: Mount a small amount of the dry nanoparticle powder onto an SEM stub using double-sided carbon tape. Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging.[5]

-

Imaging: Load the stub into the SEM chamber and evacuate to a high vacuum. Adjust the accelerating voltage, magnification, and focus to capture images of the particle surface.[14]

Crystallinity by X-ray Diffraction (XRD)

XRD is used to determine the crystalline phase and structure of the nanoparticles. Crystalline materials produce sharp diffraction peaks, while amorphous materials show a broad hump.[5]

Experimental Protocol: XRD

-

Sample Preparation: Ensure the sample is a fine, homogeneous powder. Gently grind if necessary. Pack the powder into a sample holder, ensuring a flat surface.[5]

-

Instrument Parameters: Use a standard X-ray source, such as Cu Kα radiation (λ = 1.5406 Å). Set the scan range (e.g., 2θ from 10° to 80°) with a step size of 0.02° and a scan speed of 2°/minute.[5]

-

Data Analysis: Identify crystalline phases by comparing the resulting diffraction pattern to standard patterns from a database (e.g., JCPDS).[16]

Chemical Composition by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups and chemical bonds present in the nanoparticles by measuring the absorption of infrared radiation.

Experimental Protocol: FTIR

-

Sample Preparation: Mix a small amount of the dry nanoparticle powder with dry potassium bromide (KBr). Grind the mixture thoroughly in an agate mortar and press it into a thin, transparent pellet.[14]

-

Measurement: Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Data Analysis: Collect the spectrum and identify the characteristic absorption bands corresponding to Al-O, O-H, and P-O bonds.[14]

Quantitative Data Summary

The following tables summarize representative quantitative data for aluminum-based nanoparticles from various studies.

Table 1: Particle Size and Polydispersity Index (DLS)

| Sample Description | Synthesis Method | Z-Average Diameter (d.nm) | Polydispersity Index (PDI) | Reference(s) |

|---|---|---|---|---|

| Aluminum Phosphate Nanoparticles | Co-precipitation | 225.9 ± 64.0 | 0.323 | [8][14] |

| Aluminum Hydroxide Nanoparticles | Co-precipitation | 112 | - | [17] |

| Amorphous Al(OH)₃ Nanoparticles | Co-precipitation | ~150 | ~0.2 | [7] |

| Crystalline Al(OH)₃ Nanoparticles | Co-precipitation | ~200 | ~0.3 |[7] |

Table 2: Morphological and Crystallographic Data

| Sample Description | Characterization Method | Key Findings | Reference(s) |

|---|---|---|---|

| Aluminum Phosphate | SEM | Agglomerated spherical nanoparticles (pH 4.8); Plate-like structures (pH 7.0) | [5] |

| Aluminum Phosphate | TEM | Porous morphology | [8] |

| Aluminum Phosphate | XRD | Amorphous structure (broad hump) | [16][18] |

| Aluminum Hydroxide | SEM | Nanoparticles present in the polymeric matrix |

| Crystalline Al(OH)₃ | XRD | Sharp peaks indicating crystalline nature |[7] |

Table 3: Key FTIR Absorption Bands

| Functional Group / Bond | Wavenumber (cm⁻¹) | Significance | Reference(s) |

|---|---|---|---|

| O-H (surface adsorbed water) | ~3455 & ~1640 | Presence of hydroxyl groups and water | [19] |

| Al-O-H | ~1026 | Bending vibrations of Al-O-H | |

| Al-O | ~523 | Stretching vibrations of Al-O bonds | |

| P-O | ~1000 - 1100 | Stretching vibrations in phosphate groups | [18] |

| Inner-sphere Al-O-P complexes | Peak shifts upon phosphate adsorption | Indicates ligand exchange between phosphate and surface hydroxyls |[20][21] |

Application as Vaccine Adjuvants and Mechanism of Action

Aluminum-based nanoparticles are the most widely used adjuvants in human vaccines.[4] Their mechanism of action is multifaceted and not fully understood, but several key hypotheses exist.[22]

-

Depot Effect: The nanoparticles form a depot at the injection site, slowly releasing the antigen. This prolongs the exposure of the antigen to the immune system, potentially leading to a more robust immune response.[4]

-

Enhanced Antigen Uptake: By adsorbing soluble antigens, the nanoparticles convert them into a particulate form.[22] These particles are more efficiently taken up by antigen-presenting cells (APCs), such as dendritic cells and macrophages, which is a critical first step in initiating an adaptive immune response.[3][]

-

Innate Immune Activation (NLRP3 Inflammasome): Aluminum adjuvants are known to activate the innate immune system.[24] One of the key pathways involved is the activation of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome within APCs.[4][]

NLRP3 Inflammasome Activation Pathway

Upon phagocytosis by an APC, aluminum nanoparticles can lead to the rupture of the phagolysosome.[24] This event triggers a signaling cascade that results in the assembly and activation of the NLRP3 inflammasome complex.[25]

-

Activation: The activated inflammasome cleaves pro-caspase-1 into its active form, caspase-1.

-

Cytokine Release: Caspase-1 then cleaves the inactive precursors of pro-inflammatory cytokines, pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18), into their mature, active forms (IL-1β and IL-18).[25]

-

Immune Response: The secretion of these potent cytokines promotes local inflammation, recruits other immune cells, and helps shape the subsequent adaptive (T-cell and B-cell) immune response.[][25]

Caption: Signaling pathway for NLRP3 inflammasome activation.[25]

References

- 1. Co-Administration of Aluminium Hydroxide Nanoparticles and Protective Antigen Domain 4 Encapsulated Non-Ionic Surfactant Vesicles Show Enhanced Immune Response and Superior Protection against Anthrax - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nano alum: A new solution to the new challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aluminum hydroxide nanoparticles show a stronger vaccine adjuvant activity than traditional aluminum hydroxide microparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advances in aluminum hydroxide-based adjuvant research and its mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. dovepress.com [dovepress.com]

- 8. Preparation and characterization of aluminium phosphate nanoparticles [inis.iaea.org]

- 9. benchchem.com [benchchem.com]

- 10. azonano.com [azonano.com]

- 11. thepharmajournal.com [thepharmajournal.com]

- 12. Hydrothermal synthesis of metal nanoparticles@hydrogels and statistical evaluation of reaction conditions’ effects on nanoparticle morphologies - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. m.youtube.com [m.youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. daneshyari.com [daneshyari.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Surface complexation of condensed phosphate to aluminum hydroxide: an ATR-FTIR spectroscopic investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]

- 22. The mechanisms of action of vaccines containing aluminum adjuvants: an in vitro vs in vivo paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Mechanism of Immunopotentiation and Safety of Aluminum Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

Understanding the depot effect of aluminum hydroxide phosphate in vaccines.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum salts, primarily aluminum hydroxide (B78521) (Al(OH)₃) and aluminum phosphate (B84403) (AlPO₄), have been the most widely used adjuvants in human vaccines for over 70 years.[1][2] Their primary role is to enhance the immunogenicity of co-administered antigens, leading to a more robust and durable protective immune response.[1][3] One of the longest-standing proposed mechanisms for this action is the "depot effect," which suggests that aluminum adjuvants form a repository at the injection site, slowly releasing the antigen over an extended period.[4][5][6] This guide provides an in-depth technical examination of the depot effect, its interplay with other immunological mechanisms, and the experimental methodologies used to investigate these phenomena.

The traditional depot theory posits that the insoluble nature of aluminum salts leads to the retention of antigens at the site of injection, allowing for prolonged exposure to the immune system.[4][7] This sustained release is thought to maximize the interaction time between the antigen and antigen-presenting cells (APCs), thereby promoting a stronger immune response.[7] However, contemporary research indicates that while the formation of a depot is a real phenomenon, its direct contribution to adjuvanticity is more complex and likely intertwined with other mechanisms, such as the recruitment of immune cells and the activation of innate immune pathways.[2][8]

Core Mechanisms of Action

The adjuvant effect of aluminum salts is now understood to be multifactorial, extending beyond the simple slow release of antigen. The key mechanisms include:

-

Antigen Adsorption and Presentation: Aluminum adjuvants facilitate the conversion of soluble antigens into a particulate form, which enhances their uptake by APCs like dendritic cells and macrophages.[9][10] The adsorption process is influenced by electrostatic interactions, ligand exchange, and the physicochemical properties of both the antigen and the adjuvant.[5][9]

-

Immune Cell Recruitment: The injection of aluminum-adjuvanted vaccines creates a localized inflammatory environment, leading to the recruitment of a variety of immune cells, including neutrophils, eosinophils, macrophages, and dendritic cells, to the injection site.[7][11]

-

NLRP3 Inflammasome Activation: Aluminum adjuvants are potent activators of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome in APCs.[7][12][13][14] This activation leads to the cleavage of pro-caspase-1 into its active form, which in turn processes pro-interleukin-1β (IL-1β) and pro-interleukin-18 (IL-18) into their mature, secreted forms.[12][15][16] These pro-inflammatory cytokines play a crucial role in the subsequent adaptive immune response.

-

Induction of a Th2-Biased Response: Aluminum adjuvants typically promote a T-helper 2 (Th2)-biased immune response, characterized by the production of cytokines such as IL-4, IL-5, and IL-13.[1][17][18] This cytokine milieu is conducive to the production of high-titer, high-avidity antibodies by B cells.[1]

Quantitative Data on the Depot Effect and Immune Response

The following tables summarize quantitative data extracted from various studies, providing insights into antigen retention and the resulting immune responses.

Table 1: Antigen Retention at the Injection Site

| Antigen | Adjuvant | Animal Model | Time Point | Percentage of Antigen Retained at Injection Site | Reference |

| ¹⁴C-labeled Tetanus Toxoid | Aluminum Phosphate | Guinea Pig | Immediate | Rapid Release Observed | [19] |

| ¹¹¹In-labeled Alpha Casein | Aluminum Hydroxide | Rat | 5 weeks | Higher retention compared to AlPO₄ | [9] |

| ¹¹¹In-labeled Alpha Casein | Aluminum Phosphate | Rat | 5 weeks | Lower retention compared to Al(OH)₃ | [9] |

| Diphtheria Toxoid | Alum-precipitated | Guinea Pig | > 7 days | No change in antibody titers after excision | [9] |

| Antigen CTH522 | Aluminum Hydroxide | Mouse | 72 hours | Immune response negatively affected by excision | [20] |

Table 2: Immune Cell Recruitment to the Injection Site

| Adjuvant | Animal Model | Time Point | Predominant Cell Types Recruited | Reference |

| Aluminum Hydroxide | Mouse | 2-6 hours | Neutrophils, followed by macrophages | [7] |

| Aluminum Phosphate | Mouse | Not Specified | Infiltration of inflammatory cells | [21] |

| Alum | Mouse | 24 hours | Neutrophils, monocytes, eosinophils, mast cells | [22] |

Table 3: Cytokine Production in Response to Aluminum Adjuvants

| Adjuvant | Cell Type | Cytokine(s) Induced | Key Signaling Pathway | Reference(s) |

| Alum | Macrophages (Human and Mouse) | IL-1β, IL-18, IL-33 | NLRP3 Inflammasome | [12][14] |

| Aluminum Hydroxide | Human PBMCs | IL-1α, IL-1β, TNF, IL-4, IL-6 | IL-4 dependent | [9] |

| Alum | Dendritic Cells | IL-1β, IL-18 | Caspase-1 dependent | [11] |

| Aluminum Hydroxide | Macrophages | PGE₂ | Not Specified | [17] |

| Alum | Necrotic Cells | IL-33 | Cellular Necrosis | [22] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the depot effect and the immunomodulatory properties of aluminum adjuvants.

Protocol 1: Quantification of Antigen Adsorption to Aluminum Adjuvants

Objective: To determine the binding capacity and affinity of an antigen to aluminum hydroxide or aluminum phosphate.

Methodology:

-

Adjuvant Preparation: Prepare a stock solution of the aluminum adjuvant (e.g., Alhydrogel® or Adju-Phos®) at a known concentration.

-

Antigen Solutions: Prepare a series of dilutions of the purified antigen in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Adsorption Reaction: In a 96-well plate format, mix a fixed concentration of the adjuvant with varying concentrations of the antigen.[23]

-

Incubation: Incubate the plate with gentle agitation for a predetermined period (e.g., 1-2 hours) at room temperature to allow for adsorption equilibrium to be reached.

-

Separation of Adjuvant-Antigen Complex: Centrifuge the plate to pellet the adjuvant-antigen complexes.

-

Quantification of Unbound Antigen: Carefully collect the supernatant, which contains the unbound antigen. Quantify the protein concentration in the supernatant using a sensitive protein assay (e.g., Micro BCA™ Protein Assay Kit or a specific ELISA for the antigen).[23]

-

Data Analysis: Calculate the amount of adsorbed antigen by subtracting the amount of unbound antigen from the initial amount of antigen added. Plot the amount of adsorbed antigen versus the concentration of unbound antigen. Fit the data to a Langmuir adsorption isotherm model to determine the maximum adsorption capacity (Qmax) and the adsorption affinity constant (K).[23]

Protocol 2: In Vivo Assessment of Antigen Depot and Immune Cell Recruitment

Objective: To evaluate the retention of the antigen at the injection site and characterize the local inflammatory response.

Methodology:

-

Animal Model: Use a suitable animal model, such as BALB/c mice.

-

Vaccine Formulation: Prepare the vaccine formulation by adsorbing the antigen of interest (which may be radiolabeled, e.g., with ¹²⁵I, or fluorescently labeled) onto the aluminum adjuvant.

-

Immunization: Inject a defined dose of the vaccine intramuscularly into the gastrocnemius muscle of the mice.[24] Include control groups receiving the antigen alone or the adjuvant alone.

-

Tissue Collection: At various time points post-injection (e.g., 6 hours, 24 hours, 72 hours, 7 days), euthanize the mice and carefully excise the injected muscle tissue.[24]

-

Quantification of Antigen Depot:

-

For radiolabeled antigens, measure the radioactivity in the excised muscle using a gamma counter.

-

For fluorescently labeled antigens, homogenize the tissue and measure the fluorescence using a plate reader.

-

-

Analysis of Immune Cell Infiltration:

-

Histology: Fix the muscle tissue in formalin, embed in paraffin, and prepare sections. Stain with Hematoxylin and Eosin (H&E) to visualize the overall inflammatory infiltrate.

-

Immunohistochemistry/Immunofluorescence: Use specific antibodies to identify and quantify different immune cell populations (e.g., CD11b for macrophages, Ly6G for neutrophils, CD11c for dendritic cells) within the injection site.[24]

-

Flow Cytometry: Digest the muscle tissue to obtain a single-cell suspension. Stain the cells with a panel of fluorescently labeled antibodies against various cell surface markers to quantify the different immune cell populations.[21]

-

Protocol 3: In Vitro Assessment of Inflammasome Activation

Objective: To determine the ability of aluminum adjuvants to activate the NLRP3 inflammasome in macrophages.

Methodology:

-

Cell Culture: Culture a macrophage cell line (e.g., THP-1, differentiated into macrophages with PMA) or bone marrow-derived macrophages (BMDMs) from wild-type and NLRP3-deficient mice.[12][16]

-

Priming: Prime the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to upregulate the expression of pro-IL-1β.

-

Stimulation: Treat the primed cells with different concentrations of the aluminum adjuvant (e.g., 10-100 µg/mL) for a specified time (e.g., 6-24 hours).[25]

-

Supernatant Collection: Collect the cell culture supernatants.

-

Cytokine Measurement: Measure the concentration of secreted IL-1β and IL-18 in the supernatants using ELISA.

-

Caspase-1 Activity Assay: Lyse the cells and measure caspase-1 activity using a fluorometric or colorimetric assay that detects the cleavage of a specific substrate.

-

Western Blotting: Analyze cell lysates and supernatants by Western blotting to detect the cleaved (active) form of caspase-1 (p10/p20 subunits) and mature IL-1β (p17).

Visualizations of Key Pathways and Workflows

Signaling Pathway of NLRP3 Inflammasome Activation

Caption: NLRP3 inflammasome activation by aluminum adjuvants.

Experimental Workflow for In Vivo Depot Effect Analysis

Caption: Workflow for analyzing the in vivo depot effect.

Logical Relationship of Aluminum Adjuvant Mechanisms

Caption: Interplay of mechanisms in aluminum adjuvanticity.

Conclusion

The "depot effect" of aluminum hydroxide and aluminum phosphate, while historically considered the primary mechanism of their adjuvant activity, is now understood as one component of a more complex immunological process. The physical retention of the antigen at the injection site, coupled with the particulate nature of the adjuvant-antigen complex, facilitates uptake by APCs. However, the concurrent induction of a local inflammatory response, recruitment of immune cells, and activation of the NLRP3 inflammasome are critical events that shape the ensuing adaptive immune response. For researchers and professionals in drug development, a thorough understanding of these interconnected mechanisms is essential for the rational design and optimization of vaccine formulations utilizing aluminum adjuvants. The experimental protocols and data presented in this guide provide a framework for the systematic evaluation of these critical parameters.

References

- 1. Mechanism of Immunopotentiation and Safety of Aluminum Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Mechanism of Immunopotentiation and Safety of Aluminum Adjuvants [frontiersin.org]

- 4. bluetigercommons.lincolnu.edu [bluetigercommons.lincolnu.edu]

- 5. Advances in aluminum hydroxide-based adjuvant research and its mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Basic Properties and Development Status of Aluminum Adjuvants Used for Vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Mechanisms of Action of Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The mechanisms of action of vaccines containing aluminum adjuvants: an in vitro vs in vivo paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanisms of stimulation of the immune response by aluminum adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Aluminum Adjuvants—‘Back to the Future’ - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cutting Edge: Inflammasome activation by Alum and Alum’s adjuvant effect are mediated by NLRP3 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Aluminum Adjuvant Improves Survival via NLRP3 Inflammasome and Myeloid Non-Granulocytic Cells in a Murine Model of Neonatal Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Scholarly Article or Book Chapter | Cutting Edge: Inflammasome Activation by Alum and Alum's Adjuvant Effect Are Mediated by NLRP3 | ID: qb98mq058 | Carolina Digital Repository [cdr.lib.unc.edu]

- 15. pharmiweb.com [pharmiweb.com]

- 16. The NLRP3 Inflammasome is Critical for Alum-Mediated IL-1β Secretion but Dispensable for Adjuvant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. How aluminum adjuvants could promote and enhance non-target IgE synthesis in a genetically-vulnerable sub-population - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Aluminum Adjuvant-Containing Vaccines in the Context of the Hygiene Hypothesis: A Risk Factor for Eosinophilia and Allergy in a Genetically Susceptible Subpopulation? - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Research Progress of Aluminum Phosphate Adjuvants and Their Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 20. youtube.com [youtube.com]

- 21. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 22. IL-33 released by alum is responsible for early cytokine production and has adjuvant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Quantitative Analysis of Vaccine Antigen Adsorption to Aluminum Adjuvant Using an Automated High-Throughput Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Optimizing the Immune Response to Aluminum-Containing Vaccines | National Agricultural Library [nal.usda.gov]

- 25. Distinctive cellular response to aluminum based adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Adsorption Mechanisms of Proteins on Aluminum Hydroxide Phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms governing the adsorption of proteins onto aluminum hydroxide (B78521) phosphate (B84403), a widely used adjuvant in vaccine formulations. Understanding these interactions is critical for optimizing vaccine efficacy, stability, and manufacturing processes. This document delves into the fundamental principles of protein adsorption, presents available quantitative data, details relevant experimental protocols, and provides visual representations of the key processes involved.

Core Adsorption Mechanisms

The interaction between proteins and aluminum hydroxide phosphate is a complex interplay of several physicochemical forces. The primary mechanisms driving this adsorption are electrostatic interactions, ligand exchange, and hydrophobic interactions. The contribution of each mechanism is highly dependent on the specific protein, the formulation conditions (such as pH and buffer composition), and the characteristics of the this compound itself.

Electrostatic Interactions

Electrostatic forces are a major driver of protein adsorption to aluminum adjuvants.[1][2][3] These interactions are governed by the surface charges of both the protein and the this compound particles. The surface charge is, in turn, highly dependent on the pH of the surrounding medium relative to the isoelectric point (pI) of the protein and the point of zero charge (PZC) of the adjuvant.

-

This compound: This adjuvant is an amorphous aluminum hydroxyphosphate.[3] The ratio of hydroxyl to phosphate groups can vary depending on the manufacturing process, which influences its surface charge characteristics.[3] Commercial aluminum phosphate adjuvants typically have a PZC in the range of 4.6 to 5.6.[3] At a physiological pH of around 7.4, the surface of this compound is negatively charged.[3][4]

-

Proteins: Proteins are amphoteric molecules, meaning they can carry both positive and negative charges. The net charge of a protein is determined by the pH of the solution. Below its pI, a protein will have a net positive charge, and above its pI, it will have a net negative charge.

Consequently, at physiological pH, this compound is an effective adsorbent for positively charged proteins (those with a pI above 7.4), such as lysozyme (B549824) (pI ~11).[1][2] The electrostatic attraction between the negatively charged adjuvant and the positively charged protein drives the adsorption process. Conversely, negatively charged proteins like bovine serum albumin (BSA) (pI ~4.7) exhibit weak adsorption to this compound due to electrostatic repulsion.[5]

The ionic strength of the formulation buffer also plays a crucial role. High ionic strength can shield the electrostatic interactions between the protein and the adjuvant, leading to a decrease in adsorption.[6]

Ligand Exchange

Ligand exchange is considered one of the strongest mechanisms for protein adsorption to aluminum-containing adjuvants.[2] This interaction involves the displacement of surface hydroxyl groups on the this compound by phosphate groups present on the protein.[7] This can occur even when there is an electrostatic repulsion between the protein and the adjuvant.[7]

Many proteins are phosphorylated to varying degrees, and these phosphate groups can readily participate in ligand exchange with the aluminum adjuvant surface. The strength of this interaction is directly related to the degree of phosphorylation of the protein.[7] For example, the adsorption of ovalbumin, a phosphorylated protein, to aluminum phosphate is attributed in part to ligand exchange.[7]

It's important to note that phosphate ions in the formulation buffer can compete with the protein's phosphate groups for binding sites on the adjuvant surface, which can reduce the extent of protein adsorption.[8]

Hydrophobic Interactions

Hydrophobic interactions can also contribute to the adsorption of proteins onto this compound, although their role is often considered secondary to electrostatic and ligand exchange mechanisms.[1][2] These interactions occur between hydrophobic patches on the protein surface and nonpolar regions on the adjuvant surface.

The adsorption process itself can induce conformational changes in the protein, potentially exposing more of its hydrophobic core.[2] This unfolding can lead to stronger hydrophobic interactions with the adjuvant surface. The presence of ethylene (B1197577) glycol, a solvent that disrupts hydrophobic interactions, has been shown to reduce the adsorption of some proteins to aluminum phosphate, indicating the involvement of this force.[6]

Quantitative Data on Protein Adsorption

It is important to note that fitting protein adsorption data to models like the Langmuir isotherm should be done with caution, as the assumptions of the model (e.g., reversible binding, monolayer coverage) may not always hold true for complex protein adsorption processes.[9][10]

Table 1: Physicochemical Properties of this compound and Model Proteins

| Parameter | This compound | Lysozyme | Bovine Serum Albumin (BSA) | Ovalbumin |

| Point of Zero Charge (PZC) | 4.6 - 5.6[3] | ~11.0 | ~4.7 | ~4.5 |

| Charge at pH 7.4 | Negative[3][4] | Positive | Negative | Negative |

Table 2: Qualitative Adsorption Characteristics of Proteins on this compound at Physiological pH

| Protein | Adsorption Level | Primary Adsorption Mechanism(s) | References |

| Lysozyme | High | Electrostatic Attraction, Hydrophobic Interactions | [1][2][6][11] |

| Bovine Serum Albumin (BSA) | Low | Electrostatic Repulsion | [5] |

| Ovalbumin | Moderate | Ligand Exchange, Electrostatic Repulsion | [7] |

Note: Specific quantitative values for adsorption capacity (e.g., mg protein/mg adjuvant) and binding affinity constants are highly dependent on the specific experimental conditions (pH, buffer, temperature, and specific surface area of the adjuvant) and are not consistently reported across the literature. A study reported that for a model lysozyme vaccine, a commercial aluminum phosphate adjuvant resulted in 35% of the lysozyme being adsorbed.[12] Another study noted that less than 20% of BSA was adsorbed onto aluminum phosphate under their experimental conditions.[5]

Experimental Protocols

A variety of analytical techniques are employed to study the adsorption of proteins to this compound. This section provides detailed methodologies for key experiments.

Preparation of this compound Adjuvant

This compound adjuvant can be prepared in the laboratory by a co-precipitation method.

Protocol:

-

Prepare a solution of an aluminum salt (e.g., aluminum chloride hexahydrate) at a defined concentration (e.g., 1.8 mg/mL to 3.6 mg/mL).[13]

-

Prepare a sodium phosphate solution. The molar ratio of phosphate to aluminum and the pH of the phosphate solution are critical parameters that will influence the PZC of the final adjuvant.[13]

-

Co-mix the aluminum salt solution and the phosphate solution at a constant ratio. An excess of the phosphate solution can act as a buffer to maintain a constant pH during the reaction.[13]

-

The resulting precipitate is the this compound adjuvant.

-

The adjuvant suspension can be washed and resuspended in a suitable buffer (e.g., saline) for use in adsorption studies.

Protein Adsorption Assay

This protocol describes a general method for measuring the amount of protein adsorbed to this compound.

Protocol:

-

Prepare Protein Solution: Dissolve the protein of interest (e.g., lysozyme, BSA) in a buffer of choice (e.g., phosphate-buffered saline, Tris buffer) to a known concentration.

-

Prepare Adjuvant Suspension: Ensure the this compound adjuvant is well-suspended by gentle vortexing or inversion.

-

Adsorption Reaction:

-

In a series of tubes, mix varying amounts of the protein solution with a fixed amount of the this compound suspension.

-

Incubate the mixtures for a set period (e.g., 1-3 hours) at a controlled temperature (e.g., room temperature) with gentle agitation (e.g., on an orbital shaker) to allow for equilibrium to be reached.[5]

-

-

Separation of Adsorbed and Unadsorbed Protein: Centrifuge the tubes (e.g., at 1,000 x g for 5 minutes) to pellet the adjuvant-protein complex.[5][14]

-

Quantification of Unadsorbed Protein:

-

Calculate Adsorbed Protein: The amount of adsorbed protein is calculated by subtracting the amount of unadsorbed protein in the supernatant from the initial amount of protein added.

Adsorbed Protein = Total Initial Protein - Unadsorbed Protein in Supernatant

Bicinchoninic Acid (BCA) Protein Assay for Quantification

The BCA assay is a colorimetric method used to determine the total concentration of protein in a solution.

Protocol (Microplate Format):

-

Prepare BSA Standards: Prepare a series of Bovine Serum Albumin (BSA) standards with known concentrations (e.g., 0 to 2000 µg/mL) in the same buffer as the samples.[15][16]

-

Prepare Samples: Use the supernatant collected from the adsorption assay. If necessary, dilute the supernatant to ensure the protein concentration falls within the linear range of the assay.

-

Prepare BCA Working Reagent: Mix 50 parts of BCA Reagent A with 1 part of BCA Reagent B.[15][16]

-

Assay Procedure:

-

Pipette a small volume (e.g., 10-25 µL) of each standard and unknown sample into separate wells of a 96-well microplate in duplicate or triplicate.[15][16]

-

Add a larger volume (e.g., 200 µL) of the BCA working reagent to each well.[15][16]

-

Mix the plate thoroughly on a plate shaker for 30 seconds.

-

Cool the plate to room temperature.

-

-

Measure Absorbance: Measure the absorbance at or near 562 nm using a microplate reader.[15][16]

-

Calculate Protein Concentration:

-

Generate a standard curve by plotting the average absorbance of the BSA standards against their known concentrations.

-

Use the equation of the standard curve to determine the protein concentration of the unknown samples.

-

Fourier Transform Infrared (FTIR) Spectroscopy for Secondary Structure Analysis

FTIR spectroscopy can be used to investigate changes in the secondary structure of a protein upon adsorption to an adjuvant. The amide I band (1600-1700 cm⁻¹) is particularly sensitive to these changes.[17][18]

Protocol (Attenuated Total Reflection - ATR):

-

Sample Preparation:

-

For the unadsorbed protein, place a small aliquot of the protein solution onto the ATR crystal and dry it under a stream of nitrogen.[17]

-

For the adsorbed protein, place a small aliquot of the adjuvant-protein suspension onto the ATR crystal and dry it.

-

-

Background Spectrum: Collect a background spectrum of the clean, dry ATR crystal.

-

Sample Spectrum: Collect the FTIR spectrum of the prepared sample. A typical measurement involves multiple scans (e.g., 256 scans) at a resolution of 4 cm⁻¹.[17]

-

Data Analysis:

-

Subtract the spectrum of the buffer and/or adjuvant (as appropriate) from the sample spectrum to isolate the protein's amide I band.

-

Perform deconvolution and curve-fitting of the amide I band to quantify the relative contributions of different secondary structural elements (α-helix, β-sheet, turns, random coil).[18][19]

-

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Ka), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction.[12]

Protocol:

-

Sample Preparation:

-

Prepare a solution of the protein in a suitable buffer.

-

Prepare a suspension of the this compound adjuvant in the same buffer.

-

Degas both the protein solution and the adjuvant suspension to prevent bubble formation during the experiment.

-

-

ITC Experiment:

-

Load the protein solution into the sample cell of the calorimeter.

-

Load the adjuvant suspension into the titration syringe.

-

Set the experimental parameters, including temperature, stirring speed, and injection volume.

-

Perform a series of small, sequential injections of the adjuvant suspension into the protein solution.

-

-

Data Analysis:

-

The heat change associated with each injection is measured.

-

The data is plotted as heat change per injection versus the molar ratio of adjuvant to protein.

-

Fit the resulting binding isotherm to a suitable model to determine the thermodynamic parameters (Ka, n, ΔH, and ΔS).[20]

-

Visualizing Adsorption Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the key concepts and processes discussed in this guide.

Caption: Core mechanisms of protein adsorption on this compound.

Caption: General experimental workflow for studying protein adsorption.

Caption: NLRP3 inflammasome activation pathway by aluminum adjuvants.[1][14][21][22][23]

References

- 1. The NLRP3 Inflammasome is Critical for Alum-Mediated IL-1β Secretion but Dispensable for Adjuvant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Research Progress of Aluminum Phosphate Adjuvants and Their Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. Morphology and protein adsorption of aluminum phosphate and aluminum hydroxide and their potential catalytic function in the synthesis of polymeric emulsifiers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Nlrp3 inflammasome is critical for aluminium hydroxide-mediated IL-1beta secretion but dispensable for adjuvant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of phosphorylation of ovalbumin on adsorption by aluminum-containing adjuvants and elution upon exposure to interstitial fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Advances in aluminum hydroxide-based adjuvant research and its mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The Langmuir isotherm: a commonly applied but misleading approach for the analysis of protein adsorption behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of adsorption to aluminum salt adjuvants on the structure and stability of model protein antigens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Vaccines with Aluminum-Containing Adjuvants: Optimizing Vaccine Efficacy and Thermal Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 13. WO2013078102A1 - Method for preparation of aluminum hydroxyphosphate adjuvant - Google Patents [patents.google.com]

- 14. mdpi.com [mdpi.com]

- 15. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]

- 16. qb3.berkeley.edu [qb3.berkeley.edu]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. shimadzu.com [shimadzu.com]

- 19. agilent.com [agilent.com]

- 20. researchgate.net [researchgate.net]

- 21. Aluminum Adjuvant Improves Survival via NLRP3 Inflammasome and Myeloid Non-Granulocytic Cells in a Murine Model of Neonatal Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 23. Frontiers | Alum Activates the Bovine NLRP3 Inflammasome [frontiersin.org]

Crystalline structure of aluminum hydroxide versus amorphous aluminum phosphate.

An In-Depth Technical Guide to the Crystalline Structure of Aluminum Hydroxide (B78521) Versus Amorphous Aluminum Phosphate (B84403)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aluminum compounds, colloquially known as "alum," are the most widely used adjuvants in human vaccines, valued for their long-standing safety record and ability to enhance immunogenicity. The two primary forms, aluminum hydroxide (Al(OH)₃) and aluminum phosphate (AlPO₄), are often grouped together but possess fundamentally different structural and physicochemical properties that dictate their interaction with antigens and the immune system. This technical guide provides a detailed comparative analysis of the crystalline nature of aluminum hydroxide and the amorphous structure of aluminum phosphate, offering insights into their synthesis, characterization, and functional implications for vaccine development.

Structural and Physicochemical Properties

The efficacy of aluminum adjuvants is intrinsically linked to their physical and chemical characteristics, which are a direct consequence of their atomic arrangement. Aluminum hydroxide is a crystalline material, whereas aluminum phosphate used as an adjuvant is typically amorphous.

Crystalline Aluminum Hydroxide (Al(OH)₃)

Aluminum hydroxide, Al(OH)₃, is a crystalline compound found naturally as the mineral gibbsite and its polymorphs, including bayerite, doyleite, and nordstrandite.[1] The structure consists of double layers of hydroxyl groups, with aluminum ions occupying two-thirds of the octahedral holes between these layers.[1][2][3][4] This layered arrangement is held together by hydrogen bonds.[3][4] In its adjuvant form, it is a white, amorphous-looking powder, but X-ray diffraction reveals its underlying crystalline nature, often described as crystalline nanoparticles that form larger aggregates.[1][3][5]

Amorphous Aluminum Phosphate (AlPO₄)

In contrast, aluminum phosphate used in vaccines is amorphous, meaning it lacks the long-range, ordered atomic structure characteristic of crystalline materials.[6] While crystalline forms of AlPO₄ exist (such as berlinite, which is isostructural with quartz), the manufacturing process for adjuvants results in a non-crystalline, gel-like precipitate.[6][7] This amorphous nature provides a high surface area and a porous structure.[6][8] Electron diffraction patterns of amorphous aluminum phosphate typically show diffuse rings rather than the sharp spots of a crystalline solid, confirming its lack of long-range order.[9]

Data Presentation: Comparative Physicochemical Properties

The structural differences between crystalline Al(OH)₃ and amorphous AlPO₄ give rise to distinct physicochemical properties that are critical for their function as adjuvants, particularly concerning their ability to adsorb protein antigens.

| Property | Crystalline Aluminum Hydroxide (Al(OH)₃) | Amorphous Aluminum Phosphate (AlPO₄) | Key References |

| Structure | Crystalline (e.g., Boehmite/Gibbsite-like) | Amorphous | [5][6][10] |

| Point of Zero Charge (PZC) | ~11 | ~4-5 | [11][][13] |

| Surface Charge at pH 7.4 | Positive | Negative | [11][] |

| Antigen Adsorption | Primarily acidic antigens (low pI) via electrostatic interaction. | Primarily basic antigens (high pI) via electrostatic interaction and ligand exchange with phosphate groups. | [11][14][15] |

| Predominant Immune Response | Strong Th2-biased (antibody production) | Generally Th2-biased, may offer a more balanced Th1/Th2 response in some contexts. | [11][16] |

| Specific Surface Area (BET) | High (~500 m²/g, though measurement can be affected by dehydration) | High (Gels can be 250-350 m²/g) | [6][17] |

| Particle Size | Aggregates of nanoparticles, typically 1-10 µm | Aggregates of submicron particles, typically 1-10 µm | [14][18] |

| Appearance | White powder/suspension | White gel/suspension | [1][3] |

Mechanism of Action as Vaccine Adjuvants

While the precise mechanisms are not fully elucidated, it is understood that aluminum adjuvants potentiate the immune response through several synergistic actions.[15][19]

-

Depot Effect : The adjuvant forms a depot at the injection site, slowly releasing the antigen to prolong interaction with the immune system.[19][20]

-

Enhanced Antigen Uptake : Soluble antigens are converted into a particulate form upon adsorption, which is more readily phagocytosed by antigen-presenting cells (APCs) like macrophages and dendritic cells.[19][20][21]

-

Inflammasome Activation : A key mechanism involves the activation of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome within APCs.[11][20] Phagocytosis of the alum-antigen complex leads to lysosomal destabilization, triggering the inflammasome cascade. This results in the cleavage of pro-caspase-1 to active caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their active, secreted forms.[16][21] These pro-inflammatory cytokines are crucial for initiating and shaping the subsequent adaptive immune response, which is predominantly a Th2-type response characterized by antibody production.[16][21]

Experimental Protocols

Reproducible synthesis and rigorous characterization are paramount for developing and controlling the quality of aluminum-based adjuvants.

Synthesis Methodologies

Protocol 4.1.1: Synthesis of Crystalline Aluminum Hydroxide Adjuvant

This protocol is based on a controlled precipitation method.

-

Preparation of Solutions : Prepare an aluminum salt solution (e.g., 0.2 M aluminum chloride, AlCl₃·6H₂O) and an alkali solution (e.g., 0.2 M sodium hydroxide, NaOH).

-

Precipitation : While vigorously stirring the aluminum chloride solution at room temperature, slowly add the sodium hydroxide solution dropwise until the pH of the suspension reaches 7.0 ± 0.2.

-

Agitation & Aging : Continue to agitate the resulting white suspension for a defined period (e.g., 1-2 hours) at room temperature to allow for particle formation and stabilization.

-

Washing : Centrifuge the suspension to pellet the aluminum hydroxide particles. Discard the supernatant and resuspend the pellet in sterile, deionized water. Repeat this washing step at least three times to remove residual salts (e.g., sodium chloride).

-

Final Formulation : Resuspend the final washed pellet in a suitable buffer (e.g., saline) to the desired concentration. The product can be stabilized by hydrothermal treatment (e.g., 110°C for 4 hours) to ensure the formation of stable AlO(OH).[5]

Protocol 4.1.2: Synthesis of Amorphous Aluminum Phosphate Adjuvant

This protocol is adapted from methods for preparing aluminum phosphate adjuvants.[13]

-

Preparation of Solutions : Prepare a solution of an aluminum salt (e.g., aluminum chloride) and a solution containing phosphate ions (e.g., phosphoric acid or sodium phosphate). Prepare an alkali solution (e.g., sodium hydroxide).

-

Precipitation : The adjuvant is precipitated by reacting the aluminum ions with phosphate ions under alkaline conditions. This is often done at a constant pH by simultaneously adding the aluminum/phosphate solution and the alkali solution to a reaction vessel with vigorous stirring.[10]

-

Aging : The resulting gel suspension is aged for a period (e.g., several hours to days) at a controlled temperature to ensure the reaction is complete and the amorphous structure is stable.

-

Washing : Similar to aluminum hydroxide, the aluminum phosphate gel is washed repeatedly, typically via centrifugation or diafiltration, to remove unwanted ions from the reaction.

-

Final Formulation : The washed aluminum phosphate gel is resuspended in a suitable aqueous carrier to the final target concentration for vaccine formulation.

Characterization Methodologies

Protocol 4.2.1: X-ray Diffraction (XRD) Analysis

-

Objective : To determine the crystalline or amorphous nature of the material.

-

Sample Preparation : Lyophilize or carefully dry the adjuvant suspension to obtain a fine, homogeneous powder. Gently grind the sample in an agate mortar if necessary to achieve a particle size <10 µm.[22]

-

Instrument Parameters :

-

X-ray Source : Cu Kα radiation (λ ≈ 1.5406 Å).

-

Voltage and Current : 40 kV and 40 mA.

-

Scan Range (2θ) : 10° to 80°.

-

Step Size / Scan Speed : 0.02° step size with a scan speed of 1-2°/minute.[22]

-

-

Data Analysis :

Protocol 4.2.2: Scanning Electron Microscopy (SEM) Analysis

-

Objective : To visualize surface morphology, particle shape, and state of aggregation.

-

Sample Preparation :

-

Mount a small amount of the dried adjuvant powder onto an aluminum SEM stub using double-sided conductive carbon tape.[22]

-

For suspensions, a drop can be placed on a silicon wafer and allowed to air-dry.

-

Sputter-coat the sample with a thin layer of a conductive metal (e.g., gold or gold-palladium) to prevent surface charging under the electron beam.[26]

-

-

Imaging : Acquire images at various magnifications (e.g., 1,000x to 50,000x) using an accelerating voltage of 5-15 kV to resolve particle aggregates and surface texture.

Protocol 4.2.3: Fourier-Transform Infrared (FTIR) Spectroscopy Analysis

-

Objective : To identify chemical bonds and to analyze the secondary structure of adsorbed proteins.

-

Methodology (Attenuated Total Reflectance - ATR-FTIR) : This technique is ideal for analyzing aqueous samples and adsorbed proteins directly.[18]

-

Blank Measurement : Obtain a background spectrum of the buffer or pure adjuvant suspension.

-

Sample Measurement : Apply a small aliquot of the antigen-adjuvanted sample directly onto the ATR crystal and collect the spectrum.

-

Spectral Range : Scan from 4000 to 500 cm⁻¹. Key regions include the O-H stretching band (3700-2700 cm⁻¹) for the adjuvant itself and the Amide I band (1700-1600 cm⁻¹) for analyzing protein secondary structure.[27]

-

-

Data Analysis : After subtracting the background spectrum, analyze the resulting spectrum. For proteins, deconvolution of the Amide I band can provide quantitative estimates of α-helix and β-sheet content, revealing conformational changes upon adsorption.[18]

Conclusion

The distinction between crystalline aluminum hydroxide and amorphous aluminum phosphate is not trivial; it is fundamental to their application in drug development. The crystalline, layered structure of Al(OH)₃ results in a positive surface charge at physiological pH, making it ideal for adsorbing acidic antigens. Conversely, the amorphous, gel-like nature of AlPO₄ provides a negative surface charge, favoring the binding of basic antigens. Understanding these core structural differences allows for the rational selection and design of adjuvants, a critical step in formulating stable and effective vaccines. The application of robust analytical techniques such as XRD, SEM, and FTIR is essential for characterizing these materials and ensuring their consistent performance.

References

- 1. Aluminium hydroxide - Wikipedia [en.wikipedia.org]

- 2. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 3. Aluminium Hydroxide Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]

- 4. Aluminium Hydroxide: Structure, Preparation and Properties [allen.in]

- 5. Aluminum hydroxide adjuvant produced under constant reactant concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Aluminum Phosphate: Key Uses, Benefits, and Recent Innovations [eureka.patsnap.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. Aluminum hydroxide adjuvant produced under constant reactant concentration. | Semantic Scholar [semanticscholar.org]

- 11. benchchem.com [benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. Advances in aluminum hydroxide-based adjuvant research and its mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mechanism of Immunopotentiation and Safety of Aluminum Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Aluminum Adjuvants—‘Back to the Future’ - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Identity, Structure and Compositional Analysis of Aluminum Phosphate Adsorbed Pediatric Quadrivalent and Pentavalent Vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The mechanisms of action of vaccines containing aluminum adjuvants: an in vitro vs in vivo paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pharmiweb.com [pharmiweb.com]

- 21. researchgate.net [researchgate.net]

- 22. benchchem.com [benchchem.com]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. benchchem.com [benchchem.com]

- 27. researchgate.net [researchgate.net]

Point of Zero Charge of Aluminum Hydroxide and Aluminum Phosphate Adjuvants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the point of zero charge (PZC) of two commonly used vaccine adjuvants: aluminum hydroxide (B78521) and aluminum phosphate (B84403). Understanding the PZC is critical for the rational design and formulation of effective and stable vaccines, as it governs the electrostatic interactions between the adjuvant and the antigen. This document summarizes key quantitative data, details experimental protocols for PZC determination, and provides visual workflows to illustrate the practical implications of this important physicochemical parameter.

Introduction to Point of Zero Charge (PZC)

The point of zero charge (PZC) is the pH at which the surface of a material in a given electrolyte possesses a net neutral charge. For aluminum-containing adjuvants, the surface charge is primarily determined by the protonation and deprotonation of surface hydroxyl groups (Al-OH).

-

Below the PZC: The surface has a net positive charge due to the protonation of surface hydroxyls (Al-OH₂⁺).

-

Above the PZC: The surface has a net negative charge due to the deprotonation of surface hydroxyls (Al-O⁻).

The PZC is a crucial parameter in vaccine formulation because it dictates the electrostatic interactions between the adjuvant and the antigen, thereby influencing antigen adsorption, stability, and the resulting immune response.

PZC of Aluminum Hydroxide and Aluminum Phosphate Adjuvants

Aluminum hydroxide and aluminum phosphate adjuvants exhibit significantly different PZC values, which has profound implications for their use in vaccine formulations.